molecular formula C11H12ClF3N2O B2784799 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 2044712-54-9

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride

Cat. No.: B2784799
CAS No.: 2044712-54-9
M. Wt: 280.68
InChI Key: UCCNPBCBOWYLJG-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C11H11F3N2O·HCl. It is known for its unique structure, which includes a pyrrolidin-2-one core substituted with an amino group and a trifluoromethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The pyrrolidin-2-one core provides structural stability and facilitates binding to specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethylphenyl group but lacks the pyrrolidin-2-one core.

    3-Amino-1-phenylpyrrolidin-2-one: Similar structure but without the trifluoromethyl group.

Uniqueness

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride is unique due to the combination of its trifluoromethylphenyl group and pyrrolidin-2-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C11H12F3N2O·HCl
  • Molecular Weight : 280.68 g/mol
  • CAS Number : 2044712-54-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of several tyrosine kinases, which are crucial in regulating cell growth and division. This inhibition can be particularly relevant in cancer therapy, where aberrant kinase activity is often observed .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrole compounds exhibit antibacterial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .

Biological Activity Studies

Several studies have investigated the biological activities of this compound and related compounds:

Anticancer Activity

Research indicates that the compound may possess anticancer properties through its ability to inhibit specific kinases involved in tumor progression. For instance, a study demonstrated that structural analogs could effectively inhibit c-Abl and related kinases, which are implicated in various forms of leukemia .

Antimicrobial Effects

A series of pyrrole derivatives were evaluated for their antimicrobial efficacy. The compound demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus compared to controls like ciprofloxacin .

Case Studies

  • Inhibition of Tyrosine Kinases : A study highlighted the potential use of this compound in inhibiting tyrosine kinases associated with neoplastic diseases. The compound's efficacy was evaluated in vitro, showing promising results against resistant cancer cell lines .
  • Antibacterial Screening : Another study focused on the antibacterial properties of pyrrole-based compounds, where this compound was part of a larger screening process that identified several potent antibacterial agents against multi-drug resistant strains .

Research Findings Summary Table

Study Focus Activity MIC (µg/mL) Reference
Anticancer ActivityInhibition of tyrosine kinasesN/A
Antimicrobial ActivityAgainst Staphylococcus aureus3.12 - 12.5

Properties

IUPAC Name

3-amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15)10(16)17;/h1-4,9H,5-6,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCNPBCBOWYLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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